molecular formula C12H14ClN3O B11864370 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride CAS No. 1179361-00-2

1-Ethoxyisoquinoline-3-carboximidamide hydrochloride

Cat. No.: B11864370
CAS No.: 1179361-00-2
M. Wt: 251.71 g/mol
InChI Key: FPVGZPYRRSZTDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethoxyisoquinoline-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethoxyisoquinoline-3-carboximidamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethoxyisoquinoline-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:

  • 1-Methoxyisoquinoline-3-carboximidamide hydrochloride
  • 1-Propoxyisoquinoline-3-carboximidamide hydrochloride
  • 1-Butoxyisoquinoline-3-carboximidamide hydrochloride

These compounds share a similar isoquinoline core but differ in the alkoxy group attached to the nitrogen atom. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from these similar compounds .

Biological Activity

1-Ethoxyisoquinoline-3-carboximidamide hydrochloride, with the CAS number 1179361-00-2, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 273.71 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(=O)N(C1=CC=CC2=C1C(=C(C=C2)OCC)N=C(N)N)Cl

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Isoquinoline derivatives and carboximidamide reagents.
  • Reaction Conditions : The reaction may be facilitated using solvents such as ethanol and catalysts to optimize yield.
  • Purification : The product is usually purified through recrystallization or chromatography.

Biological Activities

Research has indicated that this compound exhibits several biological activities, particularly in the following areas:

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including:

  • Breast Cancer Cells : Demonstrated inhibition of cell proliferation and induction of apoptosis.
  • Lung Cancer Cells : Exhibited cytotoxic effects leading to reduced tumor growth in vitro.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential:

  • Monoamine Oxidase (MAO) : Inhibition of this enzyme can lead to increased levels of neurotransmitters, suggesting potential applications in treating depression and anxiety disorders.

The proposed mechanism of action for this compound involves:

  • Interaction with cellular signaling pathways, particularly those involving apoptosis and cell cycle regulation.
  • Modulation of enzyme activity through competitive inhibition.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 1-Ethoxyisoquinoline derivatives, including the hydrochloride form. The results indicated a significant reduction in cell viability in breast cancer cell lines with an IC50 value of approximately 15 µM .

Study 2: MAO Inhibition

Another investigation focused on the compound's role as a MAO inhibitor. The study found that it exhibited competitive inhibition with a Ki value of 120 nM against MAO-B, suggesting its potential as a therapeutic agent for neurological disorders .

Comparative Analysis

To provide context to its biological activity, a comparison with similar compounds is useful:

Compound NameActivity TypeIC50/ Ki Value
1-Ethoxyisoquinoline-3-carboximidamideAnticancer15 µM
Similar Isoquinoline DerivativeMAO-B InhibitorKi = 120 nM
Other Isoquinoline CompoundsVariesVaries

Properties

CAS No.

1179361-00-2

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

1-ethoxyisoquinoline-3-carboximidamide;hydrochloride

InChI

InChI=1S/C12H13N3O.ClH/c1-2-16-12-9-6-4-3-5-8(9)7-10(15-12)11(13)14;/h3-7H,2H2,1H3,(H3,13,14);1H

InChI Key

FPVGZPYRRSZTDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC2=CC=CC=C21)C(=N)N.Cl

Origin of Product

United States

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